molecular formula C13H14O4 B7796683 (1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

(1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

Cat. No.: B7796683
M. Wt: 234.25 g/mol
InChI Key: BYKNJRIVJRIKQC-DNHRMUNASA-N
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Description

(1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a chemical compound known for its unique structure and properties. It is a derivative of hexitol, a sugar alcohol, and features a benzylidene group that provides additional stability and reactivity. This compound is often used in synthetic chemistry and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can be synthesized through several methods. One common approach involves the reaction of D-erythro-hexitol with benzaldehyde under acidic conditions to form the benzylidene derivative. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

(1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

    Biology: The compound is employed in glycobiology research to study carbohydrate structures and functions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its ability to form stable intermediates and react with various nucleophiles and electrophiles. The benzylidene group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved in its reactions include the formation of cyclic intermediates and the stabilization of transition states .

Comparison with Similar Compounds

    1,32,4-Dibenzylidene-D-sorbitol: Known for its gelation properties and used in polymer applications.

    1,34,6-Di-O-benzylidene-D-mannitol: Utilized in chiral synthesis and asymmetric reduction.

    4,6-O-Benzylidene-methyl-α-D-glucopyranoside: Employed in carbohydrate chemistry.

Uniqueness: (1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is unique due to its specific anhydro and benzylidene structure, which imparts distinct reactivity and stability compared to other benzylidene derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

(1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9?,10?,11-,12+,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKNJRIVJRIKQC-DNHRMUNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@H](O2)[C@H]3C(O1)COC(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661902
Record name 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-erythro-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109428-30-0
Record name 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-erythro-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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